2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester derivative featuring a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 2-position and a fluorine atom at the 6-position. The core structure includes a 1,3,2-dioxaborolane ring system with four methyl groups at the 4,4,5,5-positions, enhancing steric protection and stability. Its molecular formula is C₁₄H₁₇BF₃O₃, with a molecular weight of 307.10 g/mol (inferred from analogs in ).
Properties
IUPAC Name |
2-[2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)10-8(15)6-5-7-9(10)18-11(16)17/h5-7,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEIXBIUJNGCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a difluoromethoxy-substituted phenylboronic acid with a tetramethyl-1,3,2-dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions and may require the use of a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl boronic esters and aryl halides.
Reaction Conditions and Yields
Mechanistic Insights
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The boronic ester undergoes transmetallation with palladium or nickel catalysts, transferring the aryl group to the metal center .
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The electron-withdrawing difluoromethoxy group enhances electrophilicity at the boron center, accelerating transmetallation .
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Steric effects from the tetramethyl dioxaborolane ring stabilize intermediates, improving reaction efficiency .
Hydrolysis to Boronic Acid
Controlled hydrolysis yields the corresponding boronic acid, though stability issues necessitate mild conditions:
Conditions :
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Reagents : H₂O (2 equiv), HCl (0.1 M)
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Solvent : THF/H₂O (4:1)
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Temperature : 25°C
The boronic acid intermediate is prone to protodeboronation under acidic or oxidative conditions, necessitating immediate use in subsequent reactions .
Transesterification with Diols
The pinacol group can be replaced via transesterification to generate alternative boronic esters:
Example :
This reaction expands substrate compatibility in metal-catalyzed couplings .
Cyclopropanation Reactions
The compound participates in borocyclopropanation reactions, forming cyclopropane derivatives via zinc carbenoid intermediates:
Reaction Setup :
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Reagents : Zn dust, CH₂I₂
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Solvent : Et₂O
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Temperature : −40°C → 25°C
Mechanism :
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Zinc insertion into the C–B bond generates a boromethylzinc carbenoid.
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Cyclopropanation occurs via electrophilic addition to alkenes or alkynes .
Photoinduced Borylation
Under UV light, the compound facilitates metal-free borylation of aryl halides:
Conditions :
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Light Source : 365 nm LED
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Catalyst : 4CzIPN (organic photocatalyst)
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Solvent : MeCN
This method offers a sustainable alternative to traditional metal-catalyzed pathways .
Stability and Handling Considerations
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical intermediate. Its boron-containing structure can facilitate the development of new drug candidates with improved pharmacological properties.
- Anticancer Activity : Research indicates that boron compounds can exhibit anticancer properties by targeting specific cellular pathways. The difluoromethoxy and fluorophenyl groups may enhance the selectivity and efficacy of such compounds against cancer cells .
Chemical Synthesis
2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis.
- Cross-Coupling Reactions : It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The presence of boron allows for the formation of aryl and vinyl compounds that are valuable in creating complex molecular architectures .
Materials Science
The compound's unique properties make it suitable for applications in materials science.
- Fluorescent Materials : Due to its fluorinated structure, it can be incorporated into polymers or other materials to develop fluorescent sensors or light-emitting devices. The fluorine atoms can enhance the optical properties of the resulting materials .
Agricultural Chemistry
Research has indicated potential uses in agrochemicals.
- Pesticides and Herbicides : The compound's ability to interact with biological systems suggests that it could be developed into effective pesticides or herbicides. The difluoromethoxy moiety may provide enhanced bioactivity against pests while minimizing environmental impact .
Case Study 1: Anticancer Properties
A study investigated the effects of boron compounds similar to 2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cancer cell lines. Results showed that these compounds induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
Case Study 2: Synthesis of Aryl Compounds
In a synthetic chemistry project, this compound was utilized as a reagent in a series of cross-coupling reactions to synthesize complex aryl compounds. The efficiency of the reactions was significantly improved compared to traditional methods due to the stability and reactivity provided by the dioxaborolane structure.
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to another molecule. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights structural variations among analogous 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Bulky substituents (e.g., 3,5-dimethoxy in ) increase steric hindrance, whereas the target’s 2,6-substitution creates a planar geometry that may improve π-stacking in catalytic systems .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s fluorine and difluoromethoxy groups may slow coupling due to electron withdrawal, whereas methoxy-substituted analogs (e.g., ) exhibit faster kinetics .
- Stability : Difluoromethoxy-substituted boronic esters (e.g., ) show superior hydrolytic stability compared to methoxy analogs, as fluorine’s electronegativity reduces nucleophilic attack on boron .
Biological Activity
2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : 2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C13H16BF3O3
- Molecular Weight : 288.08 g/mol
- CAS Number : 2375423-84-8
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom allows for unique interactions with biomolecules such as proteins and nucleic acids. Research indicates that boron compounds can influence enzyme activity and cellular signaling pathways.
Antitumor Activity
Recent studies have shown that compounds similar to 2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antitumor properties. These compounds often function as inhibitors of specific kinases involved in cancer cell proliferation. For instance:
- Case Study : A study demonstrated that a related dioxaborolane compound inhibited the growth of breast cancer cells by targeting the phosphoinositide 3-kinase (PI3K) pathway .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of boron-containing compounds. The dioxaborolane structure may enhance the efficacy of existing antibiotics or serve as a scaffold for developing new antimicrobial agents:
- Research Finding : A comparative study indicated that derivatives of dioxaborolanes showed increased antibacterial activity against resistant strains of Staphylococcus aureus .
Toxicity and Safety Profile
While the biological activity is promising, safety assessments are crucial. The compound has been noted to cause skin irritation and serious eye irritation in laboratory settings . Therefore, handling precautions must be observed.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-(2-(difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via borylation reactions using transition-metal catalysts (e.g., Pd or Ni). A key step involves coupling a difluoromethoxy-substituted aryl halide with a pinacol borane reagent. For example, analogous compounds (e.g., 2,6-difluorophenyl derivatives) are synthesized via Miyaura borylation using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂pin₂) as the boron source . Purification often employs flash column chromatography with gradients of hexane/ethyl acetate (e.g., 25:1 ratio) to isolate isomers or remove by-products .
Q. How should researchers optimize reaction conditions for introducing the difluoromethoxy group?
- Methodological Answer : The difluoromethoxy group is sensitive to hydrolysis and requires anhydrous conditions. Use Schlenk techniques under inert gas (Ar/N₂) to prevent decomposition. Fluorinated precursors (e.g., 2-fluoro-6-methoxyphenylboronic acid derivatives) can be fluorinated further using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . Monitor reaction progress via TLC or 19F NMR to confirm substitution efficiency.
Advanced Research Questions
Q. How can researchers address discrepancies in NMR spectral data when characterizing this compound?
- Methodological Answer : Quadrupolar broadening from the boron atom often obscures signals for carbons directly bonded to boron in 13C NMR . To resolve this:
Q. What strategies mitigate steric hindrance during cross-coupling reactions involving this boronic ester?
- Methodological Answer : The tetramethyl groups on the dioxaborolane ring create steric bulk, which can slow coupling. Strategies include:
Q. How can researchers analyze regioselectivity in isomer formation during synthesis?
- Methodological Answer : Isomerization (e.g., ortho vs. para substitution) is common in fluorinated arylboronates. To analyze:
- Perform HPLC with chiral columns or GC-MS to separate isomers.
- Use X-ray crystallography (if crystals are obtainable) to confirm regiochemistry, as demonstrated for ferrocenyl-substituted dioxaborolanes .
- Compare experimental 1H NMR shifts with DFT-calculated chemical shifts for predicted isomers.
Data Contradiction Analysis
Q. How should researchers resolve contradictions in spectral data between batches?
- Methodological Answer : Batch-to-batch variability may arise from:
- Proto-debromination by-products , as seen in allyl-aryl cross-couplings . Use HPLC purification to isolate the target compound.
- Residual solvents (e.g., DCM or THF) affecting NMR peaks. Dry samples rigorously under high vacuum (<0.1 mbar) and re-acquire spectra .
- Isomeric impurities : For example, reports isolating a 66% yield of the a-isomer using hexane/EtOAc gradients, while the b-isomer may co-elute without optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
